1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- 5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine is a member of indanes.
Brand Name: Vulcanchem
CAS No.: 82668-33-5
VCID: VC0531381
InChI: InChI=1S/C17H27NO2/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15/h11-12,15H,5-10H2,1-4H3
SMILES: CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC
Molecular Formula: C17H27NO2
Molecular Weight: 277.4 g/mol

1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-

CAS No.: 82668-33-5

Cat. No.: VC0531381

Molecular Formula: C17H27NO2

Molecular Weight: 277.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- - 82668-33-5

Specification

CAS No. 82668-33-5
Molecular Formula C17H27NO2
Molecular Weight 277.4 g/mol
IUPAC Name 5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine
Standard InChI InChI=1S/C17H27NO2/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15/h11-12,15H,5-10H2,1-4H3
Standard InChI Key UOLJKAPABHXFRE-UHFFFAOYSA-N
SMILES CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC
Canonical SMILES CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-1H-inden-2-amine, reflecting its bicyclic indene structure, methoxy substituents, and dipropylamine functional group . Its molecular formula is C₁₇H₂₈ClNO₂, with a molecular weight of 313.9 g/mol . The hydrochloride salt form (C₁₇H₂₈ClNO₂·HCl) is commonly utilized in pharmacological studies to enhance solubility and stability.

Structural Features

The molecule consists of a partially saturated indene ring (2,3-dihydro-1H-indene) with methoxy groups at the 5- and 6-positions and a dipropylamine moiety at the 2-position. The planar aromatic system of the indene core facilitates π-π interactions, while the methoxy and amine groups contribute to hydrogen bonding and receptor binding . X-ray crystallography and NMR studies confirm a cis configuration of the methoxy groups, which influences its conformational stability .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₈ClNO₂
Molecular Weight313.9 g/mol
CAS Registry Number83598-46-3; 153570-58-2
SMILES NotationCOC1=C(C=C2CC(N(CCC)CCC)CC2=C1)OC
LogP (Predicted)3.2 ± 0.5

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- typically involves a multi-step process beginning with the methoxylation of indanone precursors. A representative pathway includes:

  • Methoxylation: 5,6-Dimethoxyindan-1-one is synthesized via Friedel-Crafts acylation of 1,2-dimethoxybenzene, followed by cyclization .

  • Reductive Amination: The ketone group of 5,6-dimethoxyindan-1-one is converted to an amine via reaction with dipropylamine in the presence of a reducing agent such as sodium cyanoborohydride.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Industrial-scale production employs continuous flow reactors to optimize yield (reported up to 78%) and minimize byproducts. High-throughput screening methods are used to validate purity (>98% by HPLC) .

Pharmacological Properties and Mechanism of Action

Dopamine Receptor Interactions

PNU-99194A acts as a selective antagonist of dopamine D₃ receptors, with a binding affinity (Ki) of 12 nM for D₃ versus 1,200 nM for D₂ receptors . This selectivity is attributed to the methoxy groups’ positioning, which sterically hinders interaction with the D₂ receptor’s larger binding pocket .

Behavioral Effects in Preclinical Models

In vivo studies in C57BL/6J mice demonstrate dose-dependent effects:

  • Low Doses (5–10 mg/kg): Increased locomotor activity and rearing, suggesting partial agonist activity or disinhibition of dopaminergic pathways .

  • High Doses (20–30 mg/kg): Transient suppression of motor activity followed by rebound hyperactivity, indicative of receptor desensitization .

  • Anxiogenic Effects: Dose-dependent increases in thigmotaxis (wall-hugging behavior) in open-field tests, implicating D₃ receptors in anxiety modulation .

Table 2: Dose-Response Effects of PNU-99194A in Mice

Dose (mg/kg)Locomotor ActivityRearingThigmotaxis
5↑ 40%↑ 35%
10↑ 55%↑ 50%↑ 20%
20↓ 30% (initial)↓ 25%↑ 45%
30↓ 50% (initial)↓ 40%↑ 60%

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